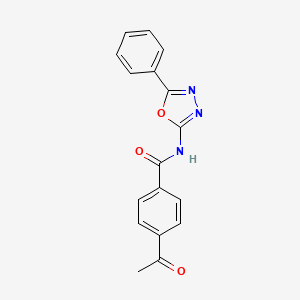

5-cyclopropyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

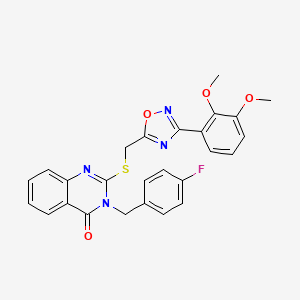

The compound 5-cyclopropyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide is a derivative of 1H-1,2,3-triazole, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. The triazole core is a five-membered heterocyclic structure containing three nitrogen atoms, which can be functionalized with various substituents to modulate its properties for specific applications.

Synthesis Analysis

The synthesis of triazole derivatives often involves the use of 1,3-dipolar cycloaddition reactions, as seen in the synthesis of 5-amino-1,2,4-triazoles through the reaction of hydrazonoyl hydrochlorides with carbodiimides . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could be employed, utilizing cyclopropyl and diphenyl substituents in the reaction scheme.

Molecular Structure Analysis

The molecular structure of triazole derivatives can vary significantly depending on the substituents attached to the triazole ring. For instance, the molecule of 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole shows the triazole ring orthogonal to the cyclopropyl ring, indicating delocalization of π-electron density within the triazole ring . This structural feature could be similar in the compound of interest, with the cyclopropyl and diphenyl groups potentially influencing the overall molecular conformation and electronic distribution.

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions due to the reactivity of the triazole ring and its substituents. The papers provided do not detail specific reactions for this compound, but related compounds have been shown to undergo reactions such as heterocyclization with bifunctional reagents, leading to the formation of new heterocyclic structures . These reactions are important for the diversification of triazole-based compounds in drug discovery and materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure and substituents. For example, the thermal stability of nitrogen-rich energetic compounds like 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole has been measured, showing high decomposition temperatures . While the specific properties of this compound are not provided, similar analyses could be conducted to determine its thermal stability, density, and sensitivity to impact or friction, which are relevant for applications in materials science and pharmacology.

科学的研究の応用

Synthesis and Structural Analysis

- Triazole derivatives, including those with cyclopropyl and diphenyl groups, are synthesized through methods such as ruthenium-catalyzed cycloaddition and 1,3-dipolar cycloaddition reactions. These processes are pivotal for generating triazole-based scaffolds used in peptidomimetics and biologically active compounds, showcasing regiocontrolled cycloaddition and the preparation of amino acids for triazole-containing peptides (Ferrini et al., 2015); (Yen et al., 2016).

- Structural analysis of a similar triazole derivative, "5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide," highlights the molecular geometry, including the orientation of the cyclopropyl and benzene rings, and crystal interactions forming infinite ribbons in the crystal structure, emphasizing the significance of molecular architecture in determining the compound's properties and potential applications (Pokhodylo et al., 2021).

Applications in Scientific Research

- Triazole derivatives have been explored for their potential in creating new materials, such as in the synthesis of ordered polymers. The direct polycondensation method, involving components like bis(4-nitrophenyl) isophthalate and piperazine, demonstrates the versatility of triazole compounds in polymer science, leading to materials with specific structural orders and potentially unique physical properties (Yu et al., 1999).

- The chemistry of triazole derivatives extends into the realm of biological activity, with studies investigating their antimicrobial properties. Novel 1H-1,2,3-triazole-4-carboxamides have been synthesized and evaluated against primary pathogens, revealing moderate to good activities against various bacterial and fungal strains, showcasing the potential of triazole derivatives in antimicrobial research (Pokhodylo et al., 2021).

作用機序

Target of Action

Triazole compounds, which include this compound, are known to interact with a variety of enzymes and receptors . For instance, nitrogen atoms of 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 and phenyl moieties have a key interaction in the active site of the enzyme .

Mode of Action

It is known that triazole compounds can form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Biochemical Pathways

Triazole compounds are known to have a broad range of therapeutic applications across scientific disciplines .

Pharmacokinetics

It is known that triazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Result of Action

It is known that triazole compounds have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

Action Environment

It is known that the sorption to aerosols, atmospheric oxidation, and soil adsorption coefficient can affect the environmental behavior of triazole compounds .

将来の方向性

生化学分析

Biochemical Properties

5-cyclopropyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit enzymes like alpha-amylase and alpha-glucosidase, which are crucial in carbohydrate metabolism . These interactions are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and prevent substrate binding.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis . It affects key signaling pathways such as the PI3K/Akt and MAPK pathways, leading to altered gene expression and metabolic changes that favor cell death over survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, inhibiting their activity. This binding is often facilitated by the formation of hydrogen bonds and van der Waals interactions . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can diminish over prolonged periods due to degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of target enzymes and persistent changes in cellular function, although the exact duration of these effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits target enzymes and modulates cellular processes without causing significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the compound’s interaction with off-target proteins and the accumulation of toxic metabolites.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The metabolism of this compound can lead to the formation of active metabolites that retain biological activity. These metabolites can further interact with various enzymes and proteins, influencing metabolic flux and altering metabolite levels in cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biological effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is predominantly found in the cytoplasm, where it interacts with cytosolic enzymes and proteins . It can also localize to other cellular compartments, such as the nucleus and mitochondria, depending on the presence of specific targeting signals or post-translational modifications. These localizations can influence the compound’s activity and function, contributing to its overall biological effects.

特性

IUPAC Name |

5-cyclopropyl-N,1-diphenyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O/c23-18(19-14-7-3-1-4-8-14)16-17(13-11-12-13)22(21-20-16)15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTACUZKVYAKIMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(N=NN2C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

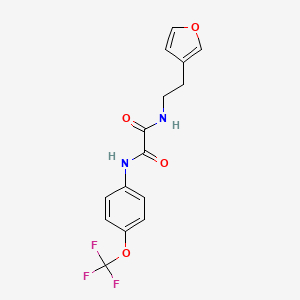

![N-cyclohexyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B3012383.png)

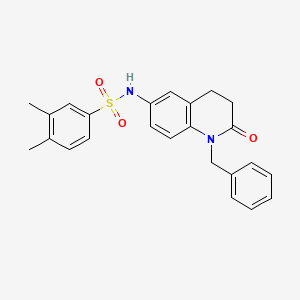

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B3012384.png)

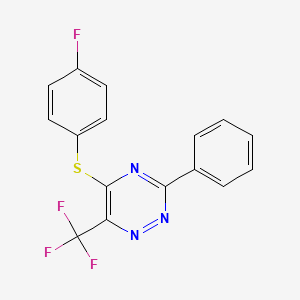

![2-[Methyl(pyridin-2-yl)amino]cyclopentan-1-ol](/img/structure/B3012387.png)

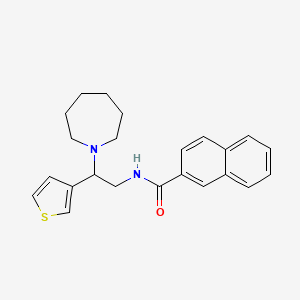

![1-[4-[4-(Pyrimidin-2-yloxymethyl)piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B3012395.png)

![4-(1-(2-hydroxy-3-(4-isopropylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B3012399.png)